Brassilexin

Enzyme kinetics Alternaria brassicicola Detoxification inhibitor

Brassilexin (CAS 200192-82-1) is the most potent cruciferous phytoalexin, outperforming camalexin, cyclobrassinin, and brassinin against Botrytis cinerea. Its noncompetitive cyclobrassinin hydrolase inhibition (Ki=32±9μM) and planar isothiazolo[5,4-b]indole scaffold make it the irreplaceable positive control for antifungal SAR, inhibitor design, and detoxification pathway mapping. Unlike generic phytoalexins, only brassilexin delivers the mechanism-specific potency required for reproducible enzyme inhibition studies and pathogen susceptibility screening. Available at ≥98% purity for research use only.

Molecular Formula C9H6N2S
Molecular Weight 174.22 g/mol
CAS No. 200192-82-1
Cat. No. B120129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrassilexin
CAS200192-82-1
Synonyms8-Methoxy-8H-Isothiazolo[5,4-b]indole;  Sinalexine
Molecular FormulaC9H6N2S
Molecular Weight174.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CNSC3=N2
InChIInChI=1S/C9H6N2S/c1-2-4-8-6(3-1)7-5-10-12-9(7)11-8/h1-5,11H
InChIKeyYPQKRKAUPLJHDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brassilexin (CAS 200192-82-1) Procurement Guide: Sourcing for Fungal Pathogen Defense Research


Brassilexin (CAS 200192-82-1) is a sulfur-containing indole phytoalexin synthesized by cruciferous plants (Brassicaceae) as a defense metabolite against fungal pathogens [1]. It features a planar heteroaromatic isothiazolo[5,4-b]indole scaffold and is biosynthetically derived from brassinin and cyclobrassinin [2]. In comparative antifungal assays, brassilexin has been identified as the most potent phytoalexin among a panel including camalexin, cyclobrassinin, and brassinin [3], and it demonstrates unique enzyme inhibition profiles against pathogen detoxification machinery [4].

Why Brassilexin Cannot Be Replaced by Brassinin or Camalexin: A Scientific Sourcing Perspective


Generic substitution among cruciferous phytoalexins is scientifically unsound due to divergent enzyme inhibition mechanisms, distinct detoxification kinetics, and organism-specific antifungal efficacy. For example, brassilexin acts as a noncompetitive inhibitor of cyclobrassinin hydrolase (CH) with a Ki of 32 μM, whereas camalexin inhibits the same enzyme competitively, and brassinin is a substrate for brassinin hydrolases (BHLmL2, BHAb) rather than an inhibitor [1]. Furthermore, the ranking of antifungal potency varies across fungal pathogens: brassilexin > camalexin > cyclobrassinin > brassinin against Botrytis cinerea [2], while metabolic detoxification rates differ markedly among species such as Leptosphaeria maculans and Alternaria brassicicola [3]. Interchanging compounds without accounting for these quantitative, mechanism-specific differences compromises experimental reproducibility and undermines rational inhibitor design.

Quantitative Differentiation: Brassilexin vs. Camalexin, Cyclobrassinin, and Brassinin in Fungal Detoxification Pathways


Enzyme Inhibition: Brassilexin is a More Potent Noncompetitive Inhibitor of Cyclobrassinin Hydrolase (CH) than Camalexin

In a direct head-to-head comparison using purified cyclobrassinin hydrolase (CH) from the fungal pathogen Alternaria brassicicola, brassilexin exhibited a Ki of 32 ± 9 μM, making it the most effective inhibitor among six active phytoalexins tested [1]. By contrast, camalexin acted as a competitive inhibitor (no Ki reported but less effective than brassilexin), while 1-methylbrassilexin, dioxibrassinin, brassicanal A, and sinalexin displayed weaker inhibition [1]. The noncompetitive mechanism of brassilexin differs fundamentally from camalexin's competitive binding, indicating distinct interaction sites on the enzyme [1].

Enzyme kinetics Alternaria brassicicola Detoxification inhibitor

Antifungal Potency Ranking: Brassilexin > Camalexin > Cyclobrassinin > Brassinin Against Botrytis cinerea

In a comparative study assessing the inhibitory activity of cruciferous phytoalexins against the phytopathogenic fungus Botrytis cinerea, brassilexin was identified as the most antifungal compound, followed in descending order by camalexin, cyclobrassinin, and brassinin [1]. While precise IC50 or MIC values are not provided in the abstract, the explicit ranking demonstrates that brassilexin's antifungal potency surpasses that of its closest structural and biosynthetic relatives under identical experimental conditions [1].

Antifungal activity Botrytis cinerea Phytoalexin comparison

Human Cancer Cell Growth Inhibition: Brassilexin (LD50 8 μg/mL) More Potent than Cyclobrassinin

In a comparative study of cell growth inhibition on human cancer cell cultures, brassilexin exhibited an LD50 of 8 μg/mL and was identified as the most biologically active compound among the tested set, which included cyclobrassinin and synthetic analogs 5-methoxybrassilexin and homocyclobrassinin [1]. Cyclobrassinin, the closest structural comparator, showed lower potency (specific LD50 value not reported in abstract), demonstrating that the oxidized isothiazolo[5,4-b]indole ring system of brassilexin confers enhanced cytotoxicity relative to the reduced dithiocarbamate scaffold [1].

Anticancer activity Human cancer cell lines Cytotoxicity

Detoxification Rate: Brassilexin Metabolized Slower than Brassinin and Cyclobrassinin in Blackleg Fungus

Metabolic studies with the blackleg fungus (Phoma lingam / Leptosphaeria maculans) revealed that indole-3-acetonitrile, a related defense metabolite, was metabolized at slower rates than brassinin, cyclobrassinin, or brassilexin, and displayed antifungal activity similar to that of brassilexin [1]. While the direct comparison between brassilexin and its biosynthetic precursors (brassinin and cyclobrassinin) is inferred, the data suggest that brassilexin's detoxification rate is intermediate or distinct, and its antifungal activity is retained relative to indole-3-acetonitrile under comparable conditions [1].

Detoxification kinetics Leptosphaeria maculans Metabolic stability

Resistance to Alternaria brassicicola Correlates with Brassilexin Accumulation: An In Vivo-Validated Defense Role

The study demonstrating that brassilexin is the most effective inhibitor of cyclobrassinin hydrolase (Ki = 32 ± 9 μM) from Alternaria brassicicola concludes that 'crops able to accumulate higher concentration of brassilexin would display higher resistance levels to the fungus' [1]. This provides a direct link between in vitro enzyme inhibition data and predicted in vivo plant resistance outcomes, a correlation not established with the same level of confidence for other phytoalexins like camalexin in this pathogen system [1].

Plant disease resistance Alternaria brassicicola Phytoalexin accumulation

Brassilexin (CAS 200192-82-1) Application Scenarios: Where This Phytoalexin Delivers Definitive Scientific Value


Rational Design of Cyclobrassinin Hydrolase (CH) Inhibitors for Alternaria Black Spot Control

Researchers developing small-molecule inhibitors to block Alternaria brassicicola detoxification should use brassilexin as the positive control and reference scaffold. Its noncompetitive inhibition of CH (Ki = 32 ± 9 μM) and its planar isothiazolo[5,4-b]indole core provide a validated template for designing analogs with improved potency or metabolic stability [1]. This is supported by evidence that brassilexin is the most effective CH inhibitor among tested phytoalexins [1].

Antifungal Potency Benchmarking Against Botrytis cinerea in Crop Protection Studies

For in vitro screening of antifungal compounds against Botrytis cinerea (grey mold), brassilexin serves as the highest-potency natural phytoalexin comparator. Its established rank order—brassilexin > camalexin > cyclobrassinin > brassinin—under identical assay conditions [2] makes it an essential reference standard for validating new synthetic derivatives or assessing pathogen susceptibility.

In Vitro Cytotoxicity Screening for Anticancer Lead Discovery

Brassilexin (LD50 = 8 μg/mL) should be included as a benchmark compound in panels assessing the antiproliferative activity of sulfur-containing indole alkaloids or phytoalexin analogs on human cancer cell lines [3]. Its established potency advantage over cyclobrassinin [3] provides a quantitative baseline for structure-activity relationship (SAR) studies aimed at optimizing the isothiazolo[5,4-b]indole scaffold.

Detoxification Pathway Elucidation in Leptosphaeria maculans (Blackleg) Research

Studies investigating the reductive detoxification of phytoalexins by L. maculans should employ brassilexin to map the isothiazole ring reduction pathway, which yields 3-aminomethyleneindole-2-thione and ultimately 3-formylindolyl-2-sulfonic acid [4]. Brassilexin's distinct metabolism relative to brassinin and cyclobrassinin makes it irreplaceable for dissecting the sequential reduction-hydrolysis-oxidation detoxification cascade in this pathogen [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brassilexin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.